![molecular formula C19H12N4O6 B4059747 N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4059747.png)
N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-773, is a small molecule inhibitor that has shown promising results in cancer research. MI-773 is a potent inhibitor of the p53-MDM2 interaction, which is a crucial pathway in the regulation of the tumor suppressor protein p53.
Scientific Research Applications
Antitumor and Antiparasitic Activities
One study presents the design, synthesis, and evaluation of new nitroaromatic carboxylic acids and semicarbazones for in vitro screening of anti-leishmanial activity, highlighting the significance of the nitro group in biological activity (Dias et al., 2015). This underscores the potential research interest in nitroaromatic compounds for developing antiparasitic therapies.
Synthesis and Biological Evaluation
Another investigation focuses on the synthesis and biological evaluation of new pyridines, isoxazoles, and isoxazolopyridazines bearing a 1,2,3-triazole moiety, assessing their efficacy as anti-hepatic cancer and antimicrobial agents (Hassan et al., 2019). The study illustrates the diverse pharmacological potential of compounds containing isoxazole and nitrophenyl groups, suggesting possible research avenues for N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.
Mechanisms of Action and Drug Development
Further, research into the structure-function relationship of thiazolides, a novel class of anti-parasitic drugs, explores their mechanisms of action against protozoan parasites and cestodes, pointing to the complex interactions between drug structure and biological efficacy (Hemphill et al., 2007). This study highlights the importance of structural modifications in enhancing the activity of pharmaceutical compounds, which could be relevant for optimizing the efficacy of N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in targeted applications.
Antimicrobial and Tuberculostatic Properties
Additionally, a study on methyl 4-phenylpicolinoimidate derivatives of hydrazone assessed their antimicrobial and tuberculostatic activities, revealing that structural characteristics significantly influence their biological activities (Gobis et al., 2022). This suggests that the antimicrobial potential of compounds, including those related to N-(5-methyl-3-isoxazolyl)-2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, can be modulated through careful structural design.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O6/c1-10-8-16(21-29-10)20-17(24)11-2-7-14-15(9-11)19(26)22(18(14)25)12-3-5-13(6-4-12)23(27)28/h2-9H,1H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXRYWNBFIURLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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